1-(2-Naphthyl)-2-methyl-2-propanol
Overview
Description
1-(2-Naphthyl)-2-methyl-2-propanol is an organic compound with a unique structure that includes a naphthalene ring attached to a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with isobutyraldehyde in the presence of a strong acid catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the aldehyde group reacts with the naphthol to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-(2-Naphthyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-2-methyl-2-propanol involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to undergo electrophilic and nucleophilic reactions, which can modify biological molecules and pathways. Specific molecular targets and pathways may include enzymes involved in oxidation-reduction reactions and receptors that interact with aromatic compounds.
Comparison with Similar Compounds
1-Naphthol: An isomer with the hydroxyl group at the 1-position of the naphthalene ring.
2-Naphthol: A precursor in the synthesis of 1-(2-Naphthyl)-2-methyl-2-propanol.
1-(1-Naphthyl)-2-methyl-2-propanol: A structural isomer with the naphthalene ring attached at a different position.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
2-methyl-1-naphthalen-2-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,15H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYRILWIKYHNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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